1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride
Overview
Description
1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For example, the catalytic synthesis of piperazine from diethanolamine and methylamine by cyclodehydration reaction is a well-known method . This process is carried out at high pressure and temperature to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, reduction reactions yield amines, and substitution reactions yield various substituted piperazine derivatives.
Scientific Research Applications
1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceutical drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride include other piperazine derivatives such as:
- N-methylpiperazine
- 1-isopropylpiperazine
- 2-carboxamide piperazine
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-methyl-1-propan-2-ylpiperazine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-7(2)12-5-4-11-6-8(12)9(13)10-3;;/h7-8,11H,4-6H2,1-3H3,(H,10,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQDGOHSKSPNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1C(=O)NC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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